Tert-butyl 4-[5-(2,4-dichlorophenyl)-1-(phenylcarbamoyl)pyrazol-3-yl]piperidine-1-carboxylate
Description
This compound features a pyrazole core substituted at the 1-position with a phenylcarbamoyl group (CONHPh) and at the 5-position with a 2,4-dichlorophenyl group. It belongs to a class of pyrazole derivatives investigated as cannabinoid receptor 1 (CB1) antagonists, with structural modifications aimed at optimizing pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
tert-butyl 4-[5-(2,4-dichlorophenyl)-1-(phenylcarbamoyl)pyrazol-3-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N4O3/c1-26(2,3)35-25(34)31-13-11-17(12-14-31)22-16-23(20-10-9-18(27)15-21(20)28)32(30-22)24(33)29-19-7-5-4-6-8-19/h4-10,15-17H,11-14H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRLYRIYSMZBTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN(C(=C2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-[5-(2,4-dichlorophenyl)-1-(phenylcarbamoyl)pyrazol-3-yl]piperidine-1-carboxylate, known by its CAS number 956454-12-9, is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H28Cl2N4O3
- Molecular Weight : 515.43 g/mol
- Density : 1.32 g/cm³ (predicted)
- pKa : 11.24 (predicted)
The compound features a piperidine core substituted with a pyrazole moiety and dichlorophenyl group, which are critical for its biological activity.
This compound exhibits activity primarily through the inhibition of specific kinases involved in cellular signaling pathways. In particular, it has shown potential as an inhibitor of the Protein Kinase B (PKB/Akt) pathway, which is crucial in regulating cell growth and survival.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit tumor cell proliferation. For instance, it was found to induce apoptosis in various cancer cell lines by modulating the PI3K-Akt signaling pathway. The inhibition of PKB leads to decreased phosphorylation of downstream targets involved in cell cycle progression and survival.
In Vivo Studies
In vivo studies using xenograft models have illustrated the compound's efficacy in reducing tumor growth. Notably, it exhibited significant antitumor activity at well-tolerated doses, suggesting a favorable therapeutic index.
Table 1: Summary of In Vivo Efficacy Studies
Case Study 1: Antitumor Activity in Breast Cancer
A study published in Cancer Research assessed the effects of this compound on breast cancer cells. The compound was administered at varying doses, revealing a dose-dependent inhibition of cell proliferation and significant induction of apoptosis through caspase activation.
Case Study 2: Selectivity for PKB Over Other Kinases
Research indicated that this compound exhibits selectivity for PKB compared to other AGC kinases. In a kinase profiling assay, it showed over 80% inhibition of PKB activity at low micromolar concentrations while demonstrating minimal activity against PKA and other kinases, highlighting its potential as a targeted therapeutic agent for cancers driven by aberrant PKB signaling.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Similar Compounds :
Structural Differences :
- Target Compound vs. Rimonabant :
- The Boc group on the piperidine (vs. N-piperidinyl in rimonabant) increases hydrophobicity and may reduce CNS penetration.
- Phenylcarbamoyl substituent at the pyrazole 1-position (vs. 2,4-dichlorophenyl in rimonabant), altering receptor binding interactions.
- Target Compound vs.
- Target Compound vs. Methyl Ester Analogue :
- The Boc group (carbamate) offers greater hydrolytic stability compared to the methyl ester, which is prone to enzymatic cleavage.
Pharmacological and Pharmacokinetic Comparisons
- Receptor Affinity :
- Solubility and Molecular Weight :
- The target compound’s molecular weight (~500–550 g/mol) is higher than rimonabant (~463 g/mol), likely due to the Boc group. This could reduce aqueous solubility but enhance membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
